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Boc-5,6-difluoro-DL-tryptophan

Cat. No.: B13542364
M. Wt: 340.32 g/mol
InChI Key: IWDQEXHTJIYEMA-UHFFFAOYSA-N
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Description

Significance of Amino Acid Modification in Biochemical and Synthetic Research

Amino acids are not merely the building blocks of proteins; they are also precursors to a vast array of biologically active molecules and participate directly in crucial metabolic pathways. amerigoscientific.com The modification of amino acids, both natural and synthetic, is a cornerstone of chemical biology and medicinal chemistry, enabling researchers to probe and manipulate biological systems with high precision. rsc.org This practice is vital across numerous fields, from targeted drug delivery to materials science. rsc.orgfrontiersin.org

Chemically altering amino acids allows for the creation of non-natural or unnatural amino acids (UAAs), which are not genetically encoded by organisms. nih.gov Incorporating these UAAs into proteins offers a rational approach to engineering enzymes and other proteins with enhanced stability, novel catalytic functions, or altered physicochemical properties. nih.gov For instance, modifying natural products with amino acids can improve their solubility and bioavailability, potentially transforming them into viable drug candidates. frontiersin.org Synthetic methods, such as solid-phase peptide synthesis (SPPS), provide precise control over the sequence and allow for the inclusion of these modified units into a growing peptide chain. amerigoscientific.com This ability to create tailor-made biomolecules is fundamental to developing new molecular probes, enhancing the stability or activity of peptide-based drugs, and designing advanced bio-inspired materials. amerigoscientific.comrsc.org

Rationale for Fluorine Incorporation in Amino Acids and Peptides

The incorporation of fluorine into amino acids and peptides is a widely recognized strategy in medicinal chemistry and protein design. nih.govnih.gov This is due to the unique physicochemical properties of the fluorine atom, which include its small size (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond. nih.govmdpi.com These characteristics can profoundly influence the biological activity and physical properties of the modified molecule.

Key benefits conferred by fluorination include:

Enhanced Stability : Fluorination can increase resistance to metabolic degradation by blocking sites susceptible to enzymatic oxidation. nih.gov This often leads to a longer circulation time and improved pharmacokinetic profiles for peptide-based drugs. mdpi.com

Improved Binding Affinity : The highly polar C-F bond can participate in favorable dipolar interactions and weak hydrogen bonds within protein binding pockets, leading to more potent and selective binding to biological targets. nih.govacs.org

Conformational Control : The stereoelectronic effects of fluorine can be used to control the conformations of individual amino acid side chains and influence the secondary structure of peptides, such as α-helices. nih.govenamine.net

Modulation of Physicochemical Properties : Fluorination can alter properties like lipophilicity and pKa, which are crucial for membrane permeability and drug-receptor interactions. nih.govenamine.net

Biophysical Probes : The presence of the ¹⁹F nucleus provides a sensitive and background-free reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions. nih.govresearchgate.netrsc.org

The strategic placement of fluorine can lead to the development of protein "superfolders" with enhanced thermal and chemical stability. nih.govnih.gov

Effects of Fluorine Incorporation in Amino Acids

PropertyEffect of FluorinationRationale/MechanismReference
Metabolic StabilityIncreasedC-F bond is strong and blocks sites of oxidative metabolism. nih.gov
Binding AffinityOften EnhancedFluorine can engage in favorable electrostatic and dipolar interactions. nih.gov
ConformationControlledStereoelectronic effects of fluorine influence side-chain and backbone torsion angles. nih.govenamine.net
LipophilicityIncreasedFluorine is more hydrophobic than hydrogen. nih.gov
pKaModulatedThe strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. enamine.net
NMR SpectroscopyEnables ¹⁹F NMR¹⁹F is a sensitive nucleus for studying protein structure and dynamics without background noise. nih.govrsc.org

Overview of Tryptophan Analogs and Their Research Utility

Tryptophan is a particularly interesting target for modification due to its unique structural and functional roles in proteins. tum.de Its large indole (B1671886) side chain is frequently involved in crucial biological interactions, including π-π stacking, hydrogen bonding, and cation-π interactions, which are vital for protein stability, folding, and molecular recognition. tum.deiris-biotech.de Furthermore, tryptophan is the primary source of intrinsic protein fluorescence, making it a natural probe for biophysical studies. acs.org

Tryptophan analogs are derivatives where the indole ring or the amino acid backbone has been chemically altered. acs.org These analogs are invaluable tools in chemical biology and medicinal chemistry for several reasons:

Probing Protein Structure and Function : Introducing analogs with altered electronic or steric properties can help elucidate the specific contributions of a tryptophan residue to protein stability or ligand binding. acs.orgtum.de

Fluorescent Probes : Analogs with shifted absorption and emission spectra can be used as optical probes to study protein conformation and dynamics without interference from the fluorescence of native tryptophans. acs.org

Improving Drug Properties : The use of tryptophan analogs can enhance the performance of peptide-based active pharmaceutical ingredients (APIs) in terms of potency, specificity, and metabolic stability. iris-biotech.de

Building Blocks for Synthesis : Tryptophan analogs serve as important precursors for the chemical and biological synthesis of complex natural products and pharmaceuticals with a wide range of activities, including anticancer and antibiotic properties. acs.orgnih.gov

Fluorinated tryptophan analogs, in particular, combine the benefits of fluorination with the unique properties of tryptophan. acs.orgacs.org For example, introducing fluorine onto the indole ring decreases its electron density, which can alter binding interactions and provide a sensitive ¹⁹F NMR probe. iris-biotech.de

Contextualizing Boc-5,6-difluoro-DL-tryptophan within Contemporary Chemical Biology

This compound is a synthetic amino acid derivative designed for specific applications in organic synthesis and chemical biology. To understand its utility, the compound's name can be deconstructed:

Boc : This refers to the tert-butoxycarbonyl group, a widely used protecting group for the α-amino function of an amino acid. The Boc group is stable under many reaction conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA). chempep.com This makes it exceptionally useful in solid-phase peptide synthesis (SPPS), where amino acids are added sequentially to build a peptide chain. nih.govpeptide.com The Boc group ensures that the amino terminus of the tryptophan analog does not react out of turn during the coupling of the carboxylic acid end to the growing peptide. youtube.com

5,6-difluoro : This indicates that two fluorine atoms have been substituted onto the 5th and 6th positions of the indole ring of tryptophan. This difluorination imparts the desirable properties associated with fluorine incorporation, such as enhanced stability and the ability to act as a unique biophysical probe. nih.govmdpi.com

DL-tryptophan : This signifies that the compound is a racemic mixture, containing both the D- and L-stereoisomers of the amino acid. While biological systems predominantly use the L-form, the DL-mixture can be used in various screening applications or separated into its constituent enantiomers for stereospecific synthesis.

Therefore, this compound is a ready-to-use building block for incorporating a difluorinated tryptophan residue into a peptide sequence via chemical synthesis. Its application lies at the heart of protein engineering and drug design, where the goal is to create peptides with novel or enhanced properties. By introducing this analog, a researcher can study the impact of fluorination at specific sites within a peptide or protein, potentially leading to more stable and potent therapeutic peptides or new biomaterials. fu-berlin.de

Properties of this compound

PropertyValue/DescriptionReference
Chemical FormulaC₁₆H₁₈F₂N₂O₄ nih.gov (base tryptophan)
Molecular Weight~340.32 g/mol nih.gov (base tryptophan)
Protecting Grouptert-butoxycarbonyl (Boc) on the α-amino group. nih.gov
Core StructureTryptophan, with fluorine atoms at the 5 and 6 positions of the indole ring. nih.gov
ChiralityRacemic mixture (DL).N/A
Primary ApplicationA building block for solid-phase peptide synthesis (SPPS). peptide.com

Note: Molecular formula and weight are calculated based on the addition of a Boc group to the 5,6-difluoro-tryptophan (B11741973) structure referenced.

Research Gaps and Future Directions in Fluorinated Tryptophan Studies

Despite significant progress, the field of fluorinated amino acids, including tryptophan analogs, is still evolving with several challenges and opportunities for future research. numberanalytics.com A primary challenge remains the development of more efficient, cost-effective, and selective synthetic methods for producing these complex molecules. researchgate.netnumberanalytics.com While biocatalytic methods using engineered enzymes like tryptophan synthase show promise for creating enantiopure analogs, many useful substrates are still poorly accepted by these enzymes. acs.orgnih.govcaltech.edu

Future research is likely to focus on several key areas:

Development of Novel Synthesis and Fluorination Methods : There is a continuous search for new synthetic strategies, including the use of biocatalysts and flow chemistry, to improve the efficiency and accessibility of fluorinated amino acids. numberanalytics.com

Exploration of Biochemical Properties : A deeper understanding of how fluorinated tryptophan analogs interact with enzymes, receptors, and other biomolecules is needed. acs.orgnumberanalytics.com This includes systematically studying how the position and number of fluorine atoms affect protein stability, folding, and function. fu-berlin.de

Advanced Therapeutic and Material Applications : Fluorinated amino acids are being explored as building blocks for novel therapeutic agents, including antibiotics and cancer therapies. numberanalytics.com Additionally, their unique self-assembly properties offer potential in materials science for creating new nanomaterials and hydrogels. researchgate.netnumberanalytics.com

Expansion of the Genetic Code : Improving methods for the biosynthetic incorporation of fluorinated tryptophans and other UAAs into proteins within living cells (prokaryotic and mammalian) will expand the ability to study protein function in a native context and evolve proteins with new functions. nih.govresearchgate.netnih.gov

Ultimately, overcoming the current limitations in synthesis and deepening the biochemical understanding of these compounds will unlock their full potential in medicine and materials science. numberanalytics.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18F2N2O4 B13542364 Boc-5,6-difluoro-DL-tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18F2N2O4

Molecular Weight

340.32 g/mol

IUPAC Name

3-(5,6-difluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H18F2N2O4/c1-16(2,3)24-15(23)20-13(14(21)22)4-8-7-19-12-6-11(18)10(17)5-9(8)12/h5-7,13,19H,4H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

IWDQEXHTJIYEMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)F)C(=O)O

Origin of Product

United States

Biochemical Investigations of Boc 5,6 Difluoro Dl Tryptophan As a Mechanistic Probe

Enzyme-Substrate Interactions and Binding Affinity Studies

The interaction of Boc-5,6-difluoro-DL-tryptophan with key enzymes in the tryptophan metabolic pathway is of significant interest. The fluorine substituents at the 5 and 6 positions of the indole (B1671886) ring are expected to alter the electronic properties of the molecule, potentially influencing its binding affinity and reactivity as a substrate or inhibitor. The presence of the bulky Boc protecting group on the alpha-amino group is another critical factor that would likely affect its recognition and processing by enzymes that typically act on L-tryptophan.

Tryptophan Hydroxylase (TPH) Activity and Analogs as Substrates/Inhibitors

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), catalyzing the conversion of L-tryptophan to 5-hydroxy-L-tryptophan. tandfonline.com The activity of TPH is sensitive to substitutions on the indole ring of tryptophan. For instance, α-(S)-(fluoromethyl)tryptophan has been evaluated as a substrate for TPH, demonstrating that fluorinated analogs can interact with the enzyme's active site. nih.gov

Aromatic L-Amino Acid Decarboxylase (AADC) Interactions

Aromatic L-amino acid decarboxylase (AADC) is responsible for the decarboxylation of 5-hydroxy-L-tryptophan to serotonin and L-DOPA to dopamine. frontiersin.org The enzyme acts on L-amino acids, and therefore, the DL-racemic nature of this compound, along with the Boc protecting group, makes it an unlikely substrate. The enzyme requires a free amino group for the formation of a Schiff base with its pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, a step that is blocked by the Boc group. tandfonline.com

However, should the Boc group be removed in situ, the resulting 5,6-difluoro-DL-tryptophan could potentially interact with AADC. Studies on other fluorinated tryptophan analogs, such as 5-fluorotryptophan (B555192), have shown that they can be processed by AADC to form the corresponding tryptamine (B22526). tandfonline.com Therefore, 5,6-difluoro-L-tryptophan (the L-enantiomer) would be expected to be a substrate for AADC. The D-enantiomer would likely be inactive. tandfonline.com

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Studies

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, the oxidative cleavage of the indole ring of tryptophan. pnas.org These enzymes are significant targets in cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment. nih.gov

Fluorinated tryptophan analogs have been extensively studied as substrates and inhibitors for IDO and TDO. For example, L-5-fluorotryptophan has been confirmed as a substrate for both IDO1 and TDO2. nih.gov Similarly, 6-fluoro-tryptophan is a known substrate for TDO. pnas.org This suggests that the L-enantiomer of 5,6-difluorotryptophan would also likely be a substrate for these enzymes. The difluoro-substitution might affect the rate of catalysis.

The presence of the Boc group on this compound would be a major determinant of its interaction with IDO and TDO. While many known IDO1 inhibitors are tryptophan analogs, they typically possess a free amino group. acs.org The bulky Boc group would likely prevent the molecule from fitting into the active site of these enzymes. However, in studies involving the synthesis of radiolabeled 5-fluorotryptophan for PET imaging, a Boc/tBu protected precursor was used, highlighting the importance of this protecting group strategy in creating probes for these enzymes. nih.gov It is plausible that this compound could serve as a useful negative control in such studies or as a precursor that requires deprotection to become active.

CompoundEnzymeInteractionReference
L-5-fluorotryptophanIDO1Substrate nih.gov
L-5-fluorotryptophanTDO2Substrate nih.gov
D-5-fluorotryptophanIDO1/TDO2Not a substrate nih.gov
6-fluoro-tryptophanTDOSubstrate pnas.org
L-1-methyl-tryptophanIDO1Competitive Inhibitor acs.org

Other Tryptophan-Metabolizing Enzymes

Other enzymes in the tryptophan metabolic pathway could also be interesting targets for investigation with this compound. For instance, tryptophan synthase, an enzyme that synthesizes tryptophan from indole and serine, has been engineered to accept various substituted indoles. nih.gov While this compound itself would not be a substrate for the reverse reaction, the corresponding 5,6-difluoroindole (B67218) could potentially be used in enzymatic synthesis to produce 5,6-difluoro-L-tryptophan. mdpi.com

Mechanistic Enzymology of Fluorinated Tryptophan Derivatives

The use of fluorinated substrates is a well-established method for probing enzymatic reaction mechanisms. The high electronegativity of fluorine can significantly alter the electronic properties of a substrate, leading to changes in reaction rates and providing insights into the catalytic mechanism.

Elucidation of Catalytic Mechanisms through Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool in mechanistic enzymology. By replacing an atom at a specific position in a substrate with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612) or tritium), one can measure the effect of this substitution on the reaction rate. A significant KIE indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

While direct KIE studies on this compound are not available, the principles can be applied to understand its potential interactions. For instance, if the Boc group were removed and 5,6-difluoro-L-tryptophan were a substrate for an enzyme like TDO, one could study the KIE of C-H bond cleavage at the C2 position of the indole ring by synthesizing a deuterated version of the molecule. This would provide information on whether this bond cleavage is part of the rate-limiting step of the enzymatic oxidation. Such studies have been performed on tryptophan itself with tryptophan 2-monooxygenase.

The fluorine atoms on the indole ring can also serve as probes. The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and the stability of charged intermediates. By comparing the kinetic parameters of 5,6-difluorotryptophan with those of tryptophan and other fluorinated analogs, one can dissect the electronic requirements of the enzymatic catalysis.

Isotope Labeled SubstrateEnzymeObserved EffectMechanistic Implication
Deuterated TryptophanTryptophan 2-monooxygenaseSignificant kinetic isotope effectC-H bond cleavage is part of the rate-limiting step

Active Site Mapping via Substrate Mimicry

This compound, particularly after the removal of the Boc protecting group, can act as a mimic of the natural substrate, L-tryptophan, to map the geometric and electronic features of enzyme active sites. hzdr.de By introducing the difluorinated analog into an enzymatic system, researchers can assess its ability to bind to the active site and undergo catalysis. The outcomes provide critical information about the enzyme's tolerance for substitution on the indole ring.

For instance, studies with the related compound, 6-(difluoromethyl)tryptophan, have been used to probe the mechanism of tryptophanase. nih.gov This analog was accepted by the enzyme, which then catalyzed its conversion into 6-(difluoromethyl)indole. nih.gov Such experiments help elucidate the catalytic mechanism, suggesting that in the case of tryptophanase, aromatic protonation is a likely step in promoting the release of the indole moiety. nih.gov It is inferred that 5,6-difluoro-DL-tryptophan would similarly report on the steric and electronic constraints within the active sites of various tryptophan-metabolizing enzymes.

Influence of Fluorine on Substrate Recognition and Catalysis

The two fluorine atoms at positions 5 and 6 of the indole ring significantly alter the electronic properties of this compound, which in turn influences its interaction with enzymes. Fluorine substitution is known to increase charge separation and affect the polarity of the indole ring. walshmedicalmedia.com These changes can impact key interactions crucial for substrate binding and catalysis, such as hydrogen bonding and aromatic stacking (π-π interactions). acs.org

The influence of fluorination is highly context-dependent, varying with the specific enzyme's active site architecture.

Stabilizing and Destabilizing Effects : In some enzymes, the electron-withdrawing nature of fluorine can form weak hydrogen bonds with ligand hydroxyl groups, potentially enhancing affinity. acs.org Conversely, this same property can destabilize the formation of cationic intermediates required in certain catalytic cycles. For example, the electron-withdrawing fluorine at the 6-position is suggested to destabilize the cationic transition state formed during the 5-hydroxylation of tryptophan by tryptophan hydroxylase (TPH). researchgate.net

Enzyme Specificity : Studies on tryptophan 2,3-dioxygenase (TDO) with 6-fluoro-tryptophan showed that the enzyme is highly specific for L-tryptophan and related derivatives, including the fluorinated analog. pnas.org The crystal structure revealed that the binding of 6-fluoro-Trp was virtually identical to that of L-Trp, indicating that for this particular enzyme, fluorination at the 6-position does not impede recognition or binding. pnas.org

Enzyme StudiedFluorinated AnalogObserved EffectReference
Tryptophanase6-(difluoromethyl)tryptophanAccepted as a substrate analog, providing mechanistic insights. nih.gov
Tryptophan 2,3-dioxygenase (TDO)6-fluoro-TrpBinds effectively, with a structure nearly identical to the L-Trp complex. pnas.org
Tryptophan Hydroxylase (TPH)6-fluoro-TrpHypothesized to destabilize the cationic transition state of hydroxylation. researchgate.net
Lectin from Ralstonia solanacearumVarious fluorinated Trp analogsFluorination decreased aromaticity and stacking strength but formed new weak hydrogen bonds. acs.org

This table presents findings from related fluorinated tryptophan analogs to illustrate the principles of how this compound would be investigated.

Protein-Ligand Interaction Dynamics

The unique properties of this compound make it a valuable ligand for studying dynamic interactions with proteins, particularly receptors involved in crucial signaling pathways.

Receptor Binding Studies (e.g., Serotonin Receptors, Aromatic Amino Acid Receptors) in Model Systems

Tryptophan and its metabolites are precursors to key neurotransmitters and signaling molecules, making fluorinated analogs relevant for studying their corresponding receptors.

Serotonin Pathway : 6-fluoro-DL-tryptophan is known to be a serotonin synthesis inhibitor. apexbt.comcaymanchem.com It is metabolized in the brain to products including 6-fluoro-serotonin, indicating that it interacts with enzymes in the serotonin pathway, such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase. nih.gov This suggests that 5,6-difluoro-DL-tryptophan could also serve as a precursor to a "false" neurotransmitter, 5,6-difluoro-serotonin, allowing for the investigation of serotonin receptor binding dynamics and transporter function. caymanchem.com

Aryl Hydrocarbon Receptor (AhR) : The AhR is a transcription factor activated by various tryptophan derivatives. nih.gov Endogenous metabolites like tryptamine and indole acetic acid can bind to and activate AhR. nih.gov The binding affinity of tryptophan metabolites to AhR can vary significantly. imrpress.com Introducing fluorinated analogs like 5,6-difluoro-DL-tryptophan into cellular models would allow for detailed studies on how indole ring substitutions modulate AhR binding and subsequent gene activation, providing insight into the receptor's ligand specificity. nih.gov

Structural Biology Approaches (e.g., X-ray Crystallography of Enzyme-Analog Complexes)

X-ray crystallography is a primary technique for obtaining high-resolution, three-dimensional structures of proteins, which is essential for understanding reaction mechanisms at an atomic level. nih.gov Using substrate analogs like 5,6-difluoro-tryptophan (B11741973) allows for the "trapping" and visualization of enzyme-ligand complexes. acs.org

A notable example is the crystal structure of Xanthomonas campestris tryptophan 2,3-dioxygenase (TDO) in a binary complex with 6-fluoro-Trp, resolved to 1.6-Å resolution. pnas.org The structure revealed that the fluorinated substrate occupies the active site in a conformation essentially identical to the natural L-tryptophan substrate. pnas.org This provides direct structural evidence for substrate recognition and helps define the stereospecificity of the enzyme. pnas.org Such an approach, applied to 5,6-difluoro-DL-tryptophan, would be invaluable for visualizing its interactions within the active site of a target enzyme, revealing how the dual fluorine atoms are accommodated and how they might influence the local electronic environment.

Incorporation into Peptides and Proteins as Structural Probes

The incorporation of non-canonical amino acids like 5,6-difluoro-tryptophan into peptides and proteins provides a powerful method for probing structure, function, and dynamics. walshmedicalmedia.comnih.gov The Boc-protected form of the amino acid is specifically designed for this purpose using chemical synthesis methods.

Solid-Phase Peptide Synthesis Strategies Utilizing this compound

The primary method for incorporating this compound into a peptide sequence is Boc/Bzl solid-phase peptide synthesis (SPPS). nih.gov This well-established strategy relies on the differential acid lability of the temporary N-α-Boc protecting group and more permanent side-chain protecting groups (often benzyl-based). peptide.com

The general cycle for incorporating a Boc-protected amino acid involves several key steps:

Deprotection : The N-terminal Boc group of the growing peptide chain, which is anchored to a solid resin support, is removed by treatment with an acid, typically trifluoroacetic acid (TFA). nih.govchempep.com

Neutralization : The resulting ammonium (B1175870) salt is neutralized to free the terminal amine for the next coupling step.

Coupling : The incoming this compound is activated and coupled to the N-terminus of the peptide chain.

Washing : The resin is washed to remove excess reagents and byproducts before the next cycle begins.

A critical consideration when using any tryptophan derivative in Boc-SPPS is the susceptibility of the indole ring to alkylation by carbocations (e.g., tert-butyl cations) generated during the TFA deprotection step. peptide.com To prevent this side reaction, "scavengers" such as dithioethane (DTE) are typically added to the TFA solution to quench these reactive species. peptide.com For particularly sensitive sequences, additional protection of the indole nitrogen itself may be employed. researchgate.net

Step in Boc-SPPSReagent/ProcessPurposePotential Side Reaction for Trp
Deprotection Trifluoroacetic Acid (TFA)Removes the temporary N-α-Boc group.Alkylation of the indole ring by tert-butyl cations.
Neutralization Base (e.g., DIEA)Prepares the N-terminal amine for coupling.N/A
Coupling Activating agents (e.g., DCC, HBTU) + this compoundForms the new peptide bond.N/A
Cleavage Strong acid (e.g., Anhydrous HF)Cleaves the completed peptide from the resin and removes side-chain protecting groups.Indole modification if scavengers are not used.

This table outlines the general solid-phase peptide synthesis (SPPS) cycle for incorporating a Boc-protected amino acid.

Site-Specific Incorporation into Proteins for Conformational Studies

The site-specific incorporation of 5,6-difluorotryptophan into a protein of interest allows researchers to introduce a sensitive biophysical probe at a defined location. This is typically achieved using auxotrophic bacterial strains (e.g., Lactococcus lactis or Escherichia coli) that cannot synthesize their own tryptophan. researchgate.netresearchgate.netacs.org By providing these strains with 5,6-difluorotryptophan in the growth medium, the fluorinated analog is incorporated into the protein sequence in place of native tryptophan. researchgate.netresearchgate.netacs.org

Detailed research has demonstrated the high efficiency of this incorporation. In studies involving the multidrug transcriptional repressor protein LmrR from L. lactis, 5,6-difluorotryptophan was incorporated with greater than 99% efficiency at two distinct tryptophan positions. acs.org This near-complete substitution is crucial for ensuring a homogeneous protein sample, which is essential for unambiguous interpretation of conformational data. Furthermore, the expression levels of the protein labeled with 5,6-difluorotryptophan were comparable to the wild-type protein, indicating that the presence of the fluorinated analog is well-tolerated by the cellular machinery. researchgate.netacs.org

The primary utility of incorporating 5,6-difluorotryptophan is to study conformational changes upon ligand binding or other functional perturbations. The fluorine atoms on the indole ring are sensitive reporters of their local electronic environment. Any change in the protein's conformation, such as those induced by the binding of a substrate or inhibitor, will alter the environment around the 5,6-difluorotryptophan residue, leading to measurable changes in its spectroscopic properties.

Table 1: Incorporation Efficiency and Expression of 5,6-difluorotryptophan in LmrR Protein

Parameter Value Reference
Incorporation Efficiency >99% acs.org
Protein Expression Level 5-9 mg/L researchgate.netacs.org
Organism Lactococcus lactis researchgate.netacs.org

Conformational and Spectroscopic Analysis in Model Systems

Solution-State Conformational Studies

In solution, the flexible side chain of tryptophan exists as a dynamic equilibrium of different spatial arrangements, or rotamers. The presence of fluorine substituents and the racemic nature of the DL-form introduce specific considerations for its conformational analysis.

The conformation of the tryptophan side chain is primarily described by the dihedral angle χ1 (N-Cα-Cβ-Cγ), which dictates the relative orientation of the indole (B1671886) ring to the amino acid backbone. In solution, tryptophan and its derivatives populate three main staggered rotamers. The substitution of hydrogen with fluorine, a highly electronegative atom, can alter the electron density of the indole moiety. nih.gov This alteration can influence non-covalent interactions, such as CH/π interactions, which are critical in stabilizing specific rotameric states. nih.govresearchgate.net

NMR studies on tryptophan in solution have shown that one conformer, where the side-chain is trans to the carboxylic acid group and the ring is perpendicular to the Cα–Cβ bond, is often the dominant species. rsc.org While specific data for Boc-5,6-difluoro-DL-tryptophan is limited in publicly accessible literature, research on other fluorinated tryptophans suggests that fluorine substitution can shift the equilibrium between these rotamers. nih.govmdpi.com The electron-withdrawing nature of the fluorine atoms can affect the energetics of the different conformations, potentially favoring or disfavoring rotamers depending on intramolecular interactions. The multiexponential fluorescence decay of tryptophan derivatives has been explained by the presence of different rotamers, each possessing a distinct fluorescence lifetime, a phenomenon that would be modulated by fluorine substitution. nih.gov

Table 1: Representative Tryptophan Side-Chain Rotamer Populations

Rotamer Dihedral Angle (χ1) General Population (Unsubstituted Trp) Potential Influence of 5,6-Difluoro Substitution
g+ ~ +60° Moderate May be altered due to electrostatic interactions with the difluorinated indole ring.
t ~ 180° Often Most Populated Stability may be enhanced or reduced based on dipole-dipole interactions.
g- ~ -60° Least Populated Population might shift depending on steric and electronic effects of fluorine atoms.

Note: The data in this table is illustrative of general principles for tryptophan; specific quantitative data for this compound requires dedicated experimental investigation.

This compound is a racemic mixture, meaning it contains equal amounts of the D- (dextrorotatory) and L- (levorotatory) enantiomers. mdpi.com Enantiomers are non-superimposable mirror images of each other that share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. gcms.czyoutube.com

For most spectroscopic techniques, including NMR, FTIR, and standard UV-Vis absorption, the racemic nature means the resulting spectrum is an average of the two enantiomers, which behave identically. However, when interacting with a chiral environment (like a chiral solvent, a chiral stationary phase in chromatography, or a biological macromolecule), the enantiomers can be distinguished. mdpi.comnih.gov Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase or using chiral derivatizing agents, are necessary to separate and quantify the individual D- and L-enantiomers. researchgate.netresearchgate.net The key implication of the DL-form is the absence of optical activity; a solution of the racemic mixture will not rotate the plane of polarized light and is therefore silent in circular dichroism spectroscopy. ucsb.edu

Application of Advanced Spectroscopic Techniques (Excluding Basic Identification Data)

Advanced spectroscopic methods provide detailed insights into the molecular structure, electronic properties, and chiral nature of this compound.

Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the specific chemical bonds and functional groups within a molecule. asianpubs.org For this compound, these methods can provide signatures for the indole ring, the C-F bonds, the Boc-protecting group, and the amino acid backbone.

FTIR spectroscopy of tryptophan zipper peptides containing fluorinated tryptophan has been used to discriminate between secondary structures like β-sheets and random coils. researchgate.net Specific vibrational modes associated with the C-F stretch would appear in a region of the spectrum distinct from other vibrations, serving as a clear marker for the fluorination. The amide I' band in FTIR difference spectra is sensitive to the C=O stretching of the peptide bond and can be used to monitor thermal stability. nih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information on the vibrations of the aromatic indole ring. nsf.gov

Table 2: Expected Characteristic Vibrational Frequencies

Functional Group / Moiety Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
Indole Ring C=C stretch 1550-1650 Sensitive to substitution on the aromatic ring.
C-F (Aromatic) C-F stretch 1100-1250 Strong absorption in IR, characteristic of fluorination.
Boc Group (t-butoxycarbonyl) C=O stretch 1680-1720 Strong, sharp peak indicating the carbamate (B1207046) carbonyl.
Amine (N-H) N-H stretch 3200-3400 Broad band, indicative of the protected amine.
Carboxylic Acid (O-H) O-H stretch 2500-3300 Very broad absorption due to hydrogen bonding.

Note: These are general ranges; precise values for this compound would need to be determined experimentally.

The indole ring of tryptophan is a natural chromophore and fluorophore. Its electronic properties are sensitive to the local environment and to substitutions on the ring. mdpi.com

Electronic Absorption (UV-Vis) Spectroscopy : Tryptophan typically exhibits two main absorption bands, a strong peak around 220 nm and a broader, less intense peak around 280 nm, arising from the π→π* transitions of the indole ring (denoted ¹Lₐ and ¹Lₑ states). nih.govresearchgate.net Substitution with electron-withdrawing fluorine atoms is known to cause a bathochromic (red) shift in the absorption spectrum, moving the absorption maxima to longer wavelengths. nih.gov This shift is a direct consequence of the perturbation of the indole's electronic energy levels by the fluorine substituents.

Fluorescence Spectroscopy : Upon excitation (typically around 280-295 nm), tryptophan fluoresces with an emission maximum that is highly dependent on solvent polarity, ranging from ~310 nm in nonpolar environments to ~355 nm in water. mdpi.comnih.gov The introduction of fluorine at the 5- and 6-positions also causes a red shift in the emission spectrum. nih.gov The fluorescence quantum yield and lifetime are also sensitive indicators of the chromophore's microenvironment and can be altered by the presence of the fluorine atoms, which can affect non-radiative decay pathways. nih.gov

Table 3: Comparison of Spectroscopic Properties

Compound Approx. Absorption Max (λₘₐₓ) Approx. Emission Max (λₘₐₓ) Key Feature
L-Tryptophan (in buffer) ~280 nm ~350 nm Standard reference.
5-Fluorotryptophan (B555192) (in buffer) ~285 nm ~360 nm Red-shifted due to fluorine substitution. nih.gov
This compound >285 nm (Expected) >360 nm (Expected) Expected to be further red-shifted due to difluoro-substitution.

However, if one of the pure enantiomers (typically the L-form for biological systems) is incorporated into a peptide or protein, it becomes a powerful probe of structure. nih.govresearchgate.net The fluorinated tryptophan side chain contributes to the CD spectrum in two main regions:

Far-UV Region (190-250 nm) : The indole chromophore's strong electronic transitions in this region can couple with the peptide backbone, influencing the CD bands that are used to determine protein secondary structure (e.g., α-helix, β-sheet). nih.gov In "tryptophan zipper" peptides, the CD signal in this region is dominated by the interaction between tryptophan residues. cas.cz

Near-UV Region (250-320 nm) : The weaker ¹Lₐ and ¹Lₑ transitions of the indole ring give rise to signals in this region. The resulting CD spectrum is exquisitely sensitive to the local, fixed three-dimensional environment of the tryptophan side chain, providing information about the protein's tertiary structure. nih.gov

The distinct electronic properties of the difluorinated indole ring would produce a unique CD signature compared to natural tryptophan, making it a useful spectroscopic reporter for probing specific sites within a larger biomolecule. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational modeling serves as a powerful tool to investigate the properties of molecules like this compound at an atomic level. These methods provide insights that can be difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. For a fluorinated tryptophan derivative, these calculations can reveal how the electron-withdrawing fluorine atoms and the bulky N-tert-butyloxycarbonyl (Boc) protecting group influence the indole ring's chemistry.

DFT calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. Fluorination of the indole ring is known to lower the HOMO energy, which can impact the molecule's susceptibility to oxidation. rsc.org Studies on similar fluorinated aromatic amino acids have successfully used DFT to rationalize trends in redox potentials and spectroscopic properties. rsc.org

The introduction of two fluorine atoms at the 5 and 6 positions of the indole ring significantly alters the distribution of electron density. This modification can be visualized through the molecular electrostatic potential (MEP) map, which would highlight the increased electrophilic character of the aromatic ring. Such calculations provide a basis for predicting how the molecule will interact with biological targets. rsc.org

Table 1: Representative Data from Quantum Chemical Calculations on Fluorinated Indole Derivatives This table is illustrative, showing the type of data generated from DFT calculations based on studies of similar compounds.

Property Description Predicted Effect on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. Lowered compared to unsubstituted tryptophan, suggesting reduced susceptibility to oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. Lowered, potentially increasing susceptibility to nucleophilic attack under certain conditions.
Dipole Moment A measure of the overall polarity of the molecule. Increased due to the high electronegativity of the fluorine atoms.

| 19F Chemical Shift Tensor | A parameter sensitive to the local electronic environment, predictable by DFT. | Values would be characteristic of the 5,6-difluoro substitution pattern, aiding in structural analysis via 19F NMR. nsf.gov |

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com To simulate this compound interacting with a protein, a prerequisite is the development of accurate force field parameters that describe the energetics of the molecule's bonds, angles, and non-bonded interactions.

An MD simulation of this compound bound to a target protein would involve several steps:

System Setup: The solvated protein-ligand complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and relaxed to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations. nih.gov

Analysis of the resulting trajectory would reveal key aspects of the binding interaction, such as identifying specific amino acid residues that form hydrogen bonds or hydrophobic contacts with the ligand, the stability of these interactions over time, and the role of water molecules in mediating the binding.

Prediction of Conformational Preferences and Energetics

The three-dimensional shape (conformation) of this compound is crucial for its ability to interact with other molecules. The presence of the bulky Boc group on the amine nitrogen significantly restricts the conformational freedom of the peptide backbone dihedral angles (Φ, Ψ) compared to an unprotected amino acid. nih.gov

Computational methods can predict the most stable conformations and the energy barriers between them.

Quantum Chemical Methods: For a relatively small molecule, high-level quantum calculations can be used to perform a conformational search in the gas phase to identify low-energy structures. researchgate.net This helps to understand the intrinsic preferences dictated by the molecule's internal stereoelectronic effects.

Molecular Dynamics Simulations: MD simulations in a solvent provide insight into the dynamic conformational landscape in a more realistic environment. By analyzing the simulation trajectory, one can determine the probability of finding the molecule in different conformational states and calculate the free energy differences between them.

The key dihedral angles that define the conformation of this compound would be a primary focus of such an analysis. The bulky nature of the Boc group and the fluorinated indole sidechain would create specific steric and electronic constraints that favor certain orientations.

Table 2: Key Dihedral Angles for Conformational Analysis This table outlines the crucial dihedral angles whose preferences would be determined through computational analysis.

Dihedral Angle Atoms Defining the Angle Description
Phi (Φ) C'-N-Cα-C' Rotation around the N-Cα bond of the amino acid backbone.
Psi (Ψ) N-Cα-C'-N Rotation around the Cα-C' bond of the amino acid backbone.
Chi1 (χ1) N-Cα-Cβ-Cγ Rotation around the Cα-Cβ bond, orienting the side chain relative to the backbone.

| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ1 | Rotation around the Cβ-Cγ bond within the side chain. |

Predicting the preferred values for these angles is essential for understanding how this non-natural amino acid might induce specific secondary structures (e.g., helices or sheets) if incorporated into a peptide chain. nih.gov

Role As a Precursor or Building Block in Organic and Medicinal Chemistry Research

Synthesis of Complex Indole-Containing Natural Products Analogs

The tryptophan scaffold is a fundamental component of numerous indole (B1671886) alkaloids and other natural products with significant biological activities. chim.it Boc-5,6-difluoro-DL-tryptophan provides a unique starting point for the synthesis of novel, fluorinated analogs of these natural products. The presence of the fluorine atoms can significantly alter the biological and pharmacokinetic properties of the resulting molecules, potentially leading to enhanced potency, selectivity, or metabolic stability.

One of the key reactions in the synthesis of many indole alkaloids is the Pictet-Spengler reaction. mdpi.com This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, a core structure in many natural products. This compound can be readily converted to the corresponding tryptamine and then utilized in the Pictet-Spengler reaction to generate 5,6-difluorinated tetrahydro-β-carboline derivatives.

Another important class of indole-containing natural products are the diketopiperazine (DKP) alkaloids. mdpi.com The synthesis of these complex molecules often involves the coupling of a tryptophan derivative with another amino acid, followed by cyclization. This compound can be employed in solid-phase or solution-phase peptide synthesis to be incorporated into dipeptides, which can then be cyclized to form novel difluorinated DKP alkaloids. For instance, analogs of fumitremorgin C and tryprostatin A could be synthesized using this approach. mdpi.com

The semi-synthesis of fradcarbazole A, a staurosporine-type indole alkaloid, has been achieved using halogenated tryptamine derivatives. mdpi.com Similarly, this compound can serve as a precursor to 5,6-difluorotryptamine, which can then be used in analogous synthetic routes to create novel difluorinated fradcarbazole A derivatives with potentially altered biological activity.

Table 1: Potential Natural Product Analogs Derived from this compound

Natural Product Class Core Structure Potential Modification with this compound
Indole Alkaloids Tetrahydro-β-carboline Synthesis of 5,6-difluorinated tetrahydro-β-carboline core via Pictet-Spengler reaction.
Diketopiperazine Alkaloids Indole-diketopiperazine Incorporation of a 5,6-difluorotryptophan residue into the DKP ring.
Staurosporine-type Alkaloids Indolocarbazole Use as a precursor to 5,6-difluorotryptamine for the synthesis of difluorinated analogs.

Design and Synthesis of Serotonergic System Modulators for Research

The serotonergic system, which utilizes serotonin (B10506) (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a major target for the development of drugs to treat a wide range of central nervous system disorders. nih.gov Tryptamine, the decarboxylated form of tryptophan, is structurally similar to serotonin and serves as a scaffold for many serotonergic ligands. Fluorinated tryptamine analogs have been shown to be potent agonists at serotonin 5-HT1A receptors. nih.govresearchgate.net

This compound is an ideal precursor for the synthesis of novel difluorinated tryptamines. The Boc group can be removed under acidic conditions, and the carboxylic acid can be reduced to an alcohol and then converted to a leaving group for substitution, or directly decarboxylated to yield 5,6-difluorotryptamine. This difluorinated tryptamine can then be further modified at the amino group to generate a library of compounds for screening at various serotonin receptors.

Table 2: Synthetic Strategy for Novel Serotonergic Modulators

Precursor Key Transformation(s) Target Scaffold Potential Biological Target
This compound Decarboxylation 5,6-Difluorotryptamine Serotonin Receptors (e.g., 5-HT1A, 5-HT2C)
5,6-Difluorotryptamine N-alkylation, N-acylation N,N-disubstituted-5,6-difluorotryptamines Serotonin Receptors

Development of Enzyme Inhibitors and Activity-Based Probes

Fluorinated amino acids are valuable tools for studying protein structure and function using ¹⁹F NMR spectroscopy and fluorescence. springernature.comnih.gov The two fluorine atoms in this compound provide a sensitive NMR probe that can be incorporated into peptides and proteins to study their conformation, dynamics, and interactions with other molecules. The unique chemical shift of the fluorine nuclei allows for the observation of specific sites within a large biomolecule without interference from other atoms.

Furthermore, the indole nucleus of tryptophan can be fluorescent, and the introduction of fluorine atoms can modulate its photophysical properties. acs.org This allows for the development of novel fluorescent probes for studying enzyme mechanisms and for high-throughput screening of enzyme inhibitors. This compound can be incorporated into a peptide substrate for a particular enzyme, and changes in the fluorescence upon enzymatic cleavage can be monitored.

Halogenated natural products have been shown to possess a wide range of biological activities, including enzyme inhibition. The incorporation of the 5,6-difluoroindole (B67218) moiety into various molecular scaffolds could lead to the development of novel enzyme inhibitors. For example, difluorinated analogs of known kinase inhibitors could be synthesized to explore the effect of the fluorine atoms on binding affinity and selectivity.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for drug discovery and other applications. nih.gov Boc-protected amino acids are essential building blocks for the combinatorial synthesis of peptide and small molecule libraries. This compound can be used as a versatile scaffold to generate libraries of difluorinated indole derivatives.

The Boc-protected amino group and the carboxylic acid group provide two points for diversification. The carboxylic acid can be coupled with a variety of amines to form a library of amides, while the Boc group can be removed to allow for the coupling of different carboxylic acids. Furthermore, the indole ring itself can be functionalized, for example, through the Pictet-Spengler reaction with a library of aldehydes, to generate a diverse set of difluorinated tetrahydro-β-carbolines. acs.org

The use of this compound in combinatorial synthesis allows for the systematic exploration of the chemical space around the difluoroindole scaffold, which can accelerate the discovery of new bioactive molecules.

Generation of Novel Heterocyclic Systems Derived from Tryptophan Scaffold

The tryptophan scaffold can be used as a starting material for the synthesis of a variety of other heterocyclic systems through cyclization reactions. acs.orgnih.gov The electron-withdrawing nature of the two fluorine atoms in this compound can significantly influence the reactivity of the indole ring and the outcome of these cyclization reactions.

For example, oxidative cyclization of tryptophan derivatives can lead to the formation of pyrrolo[2,3-b]indoles. nih.gov The presence of the fluorine atoms could affect the regioselectivity of this reaction and the stability of the resulting products. Similarly, intramolecular cyclization reactions involving the side chain and the indole ring can be used to construct novel fused heterocyclic systems. The altered electronics of the difluorinated indole ring may enable new types of cyclization reactions that are not possible with unsubstituted tryptophan.

Chemo-Selective Derivatization and Further Functionalization Strategies

The Boc protecting group on the α-amino acid of this compound allows for the chemo-selective derivatization of the indole ring. rsc.org With the amino group protected, reactions can be directed to the indole nucleus without interference. The two fluorine atoms on the benzene (B151609) portion of the indole ring have a strong influence on its reactivity.

The electron-withdrawing nature of the fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution, making reactions at the pyrrole (B145914) ring, particularly at the C2 and C3 positions, more favorable. However, the fluorine atoms can also act as leaving groups in nucleophilic aromatic substitution reactions, providing a handle for the introduction of other functional groups.

Late-stage functionalization strategies, which involve the modification of a molecule at a late stage in the synthesis, are becoming increasingly important in drug discovery. nih.gov Various methods for the C-H functionalization of indoles have been developed, and these could be applied to this compound to introduce additional diversity. For example, palladium-catalyzed C-H arylation could be used to introduce aryl groups at specific positions on the indole ring.

Future Perspectives and Emerging Research Avenues

Development of Novel Fluorinated Amino Acid Scaffolds

The synthesis of complex, unnatural fluorine-containing amino acids has seen rapid growth, moving beyond simple monofluorinated derivatives to more intricate structures. nih.gov Boc-5,6-difluoro-DL-tryptophan serves as a valuable building block for the creation of novel fluorinated amino acid scaffolds. Methodologies for synthesizing dihalogenated tryptophans, including 5,6-dihalotryptophans, have been developed, utilizing enzymes like tryptophan synthase for efficient and stereoselective production. researchgate.net These enzymatic methods, which can accommodate various substituted indoles, pave the way for the creation of a diverse library of difluorinated tryptophan analogs from precursors related to this compound. researchgate.net

Future research will likely focus on leveraging this scaffold to develop peptides with enhanced proteolytic and thermal stability. researchgate.net The introduction of the 5,6-difluoro substitution pattern can alter the electronic properties and conformational preferences of the tryptophan side chain, potentially leading to novel peptide-based therapeutics with improved pharmacokinetic profiles. nih.gov Furthermore, the development of synthetic routes to access enantiomerically pure L- and D- forms of 5,6-difluorotryptophan from the Boc-protected DL-mixture will be crucial for their incorporation into stereospecific bioactive peptides and proteins.

Integration into Advanced Analytical Techniques for Biochemical Profiling

The presence of fluorine provides a unique analytical handle for biochemical profiling, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov As fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe the metabolic fate of fluorinated molecules. ehu.es A notable application in this area is the use of 6-fluorotryptophan to monitor tryptophan metabolism in ex vivo tissue samples. nih.gov This method allows for the simultaneous detection of various metabolites without the need for chromatographic separation. nih.gov

Building on this precedent, this compound (after deprotection) could be employed as a powerful probe to investigate the intricate tryptophan metabolic pathways, including the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) routes. nih.gov The two fluorine atoms at the 5 and 6 positions would provide distinct signals in the ¹⁹F NMR spectrum, potentially allowing for more detailed tracking of metabolic transformations compared to monofluorinated analogs. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are also instrumental in profiling tryptophan metabolites, and the unique mass signature of a difluorinated analog would aid in its identification and quantification in complex biological matrices. nih.govmdpi.com

Exploration in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net The incorporation of unnatural amino acids with bioorthogonal functional groups into proteins is a cornerstone of this field. acs.org While this compound does not possess a classic bioorthogonal handle like an azide (B81097) or an alkyne, its unique electronic properties could be exploited in novel bioorthogonal reactions.

Future research could focus on developing new ligation chemistries that are specific to the electron-deficient difluorinated indole ring. Furthermore, this compound can be chemically modified to include a bioorthogonal handle, thereby creating a dual-functional probe. Such a molecule would combine the benefits of ¹⁹F NMR tracking with the ability to perform selective chemical ligation for applications in imaging, drug delivery, and identifying protein-protein interactions. acs.orgnih.gov The enzymatic incorporation of 5,6-difluorotryptophan into proteins would enable the introduction of a bioorthogonal ¹⁹F NMR probe into specific sites, offering a powerful tool for studying protein function in living cells. acs.org

Application in Structural Biology for Protein Dynamics and Folding Studies

This compound, once deprotected and resolved into its L-isomer, is an excellent candidate for these studies. The two fluorine atoms would offer two distinct NMR probes within a single amino acid residue, providing more detailed information on the local environment and dynamics of the tryptophan side chain. This could be particularly useful in studying the hinge regions of proteins or the hydrophobic interfaces of protein-protein complexes, where tryptophan residues are often found. acs.orgnih.gov Additionally, the altered photophysical properties of fluorinated tryptophans can be exploited in fluorescence-based studies of protein conformational changes. nih.gov

Table 1: Photophysical Properties of Selected Tryptophan Analogs

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ)
N-acetyl-L-tryptophan methyl ester 280 350 0.13
N-acetyl-5-fluorotryptophan methyl ester 285 358 0.18
N-acetyl-7-azatryptophan methyl ester 288 371 0.44
N-acetyl-5-hydroxytryptophan methyl ester 299 355 0.11
N-acetyl-5-cyanotryptophan methyl ester 290 391 0.58
N-acetyl-4-aminotryptophan methyl ester 296 413 0.46

Data adapted from selected tryptophan-based fluorophores for illustrative purposes. nih.gov

Computational-Guided Design of Novel Tryptophan Analogs

Computational tools are playing an increasingly important role in protein modeling and the design of novel protein and peptide structures. eurekaselect.com These methods can predict the structural and functional consequences of incorporating unnatural amino acids. Computational modeling can be employed to predict how the introduction of 5,6-difluorotryptophan will affect protein stability, folding, and interactions with other molecules.

Future research in this area will involve using computational approaches to guide the design of novel tryptophan analogs based on the this compound scaffold. By modeling the interactions of these analogs within the active sites of enzymes or at the interfaces of protein complexes, researchers can design new inhibitors or modulators of biological processes. For example, computational docking studies could be used to design 5,6-difluorotryptophan-containing peptides that bind with high affinity and selectivity to a specific protein target. These in silico approaches can significantly reduce the time and cost associated with the experimental screening of large compound libraries. longdom.org

Role in Understanding Evolutionary and Metabolic Pathways of Tryptophan

Tryptophan metabolism is a complex network of pathways that produce a wide array of bioactive molecules. nih.gov Dysregulation of these pathways is implicated in numerous diseases. Fluorinated tryptophan analogs can serve as probes to study the enzymes and fluxes within these pathways. For instance, studies with 6-fluorotryptophan have provided insights into the serotoninergic pathway in the brain.

The use of 5,6-difluorotryptophan could offer a more nuanced tool for dissecting these metabolic networks. By tracking the appearance of difluorinated metabolites, researchers can gain a deeper understanding of the substrate specificity of key enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.gov This knowledge is crucial for understanding the role of tryptophan metabolism in both health and disease. Furthermore, studying how organisms from different evolutionary lineages process 5,6-difluorotryptophan could provide insights into the evolution of these metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-5,6-difluoro-DL-tryptophan, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination of the tryptophan indole ring at positions 5 and 6 using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate in anhydrous conditions. Purification is achieved via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization. Purity validation requires HPLC (C18 column, UV detection at 280 nm) and ¹⁹F NMR to confirm fluorination positions and absence of byproducts .

Q. How should researchers handle this compound to ensure stability during storage?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis of the Boc group. Pre-dissolve in DMSO (10 mM) for experimental use to avoid repeated freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis, focusing on peaks corresponding to deprotected tryptophan or defluorinated derivatives .

Q. What analytical techniques are critical for characterizing the stereochemical and electronic effects of 5,6-difluoro substitution on tryptophan?

  • Methodological Answer : Use ¹H-¹³C HSQC NMR to map electronic perturbations in the indole ring caused by fluorine substitution. X-ray crystallography can resolve stereochemistry, while density functional theory (DFT) calculations predict charge distribution and reactivity. Compare UV-Vis spectra with non-fluorinated analogs to assess π-π* transitions altered by fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in modulating indoleamine 2,3-dioxygenase (IDO) activity?

  • Methodological Answer : Employ IDO enzyme assays using recombinant human IDO and monitor tryptophan-to-kynurenine conversion via HPLC. Use this compound as a competitive inhibitor and compare IC₅₀ values with non-fluorinated Boc-tryptophan. Supplement in vitro T-cell proliferation assays to validate immunosuppressive effects linked to IDO-mediated tryptophan depletion .

Q. What strategies resolve contradictions in reported solubility and reactivity data for fluorinated tryptophan derivatives?

  • Methodological Answer : Perform comparative studies under standardized conditions (pH 7.4 PBS vs. cell culture media with serum). Use co-solvents (e.g., cyclodextrins) to enhance aqueous solubility. Address reactivity discrepancies by quantifying hydrolysis rates of the Boc group via kinetic HPLC under varying temperatures and pH .

Q. How can metabolic incorporation of this compound into recombinant proteins be tracked and quantified?

  • Methodological Answer : Express target proteins in E. coli grown in defined media containing this compound. After Boc deprotection (trifluoroacetic acid treatment), use ¹⁹F NMR or LC-MS/MS to detect fluorinated residues. Quantify incorporation efficiency via fluorescence spectroscopy if the protein’s function is fluorophore-dependent .

Q. What experimental controls are essential when studying the compound’s impact on inflammatory pathways in endothelial cell models?

  • Methodological Answer : Include controls with non-fluorinated Boc-tryptophan and free tryptophan to isolate fluorine-specific effects. Use siRNA knockdown of inflammatory markers (e.g., NF-κB) to confirm pathway specificity. Validate results across multiple cell lines (e.g., HUVECs, HAECs) to rule out cell-type-dependent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.